molecular formula C16H25N3O4S B7060543 (3-Ethylpyridin-4-yl)-[4-(3-methoxypropylsulfonyl)piperazin-1-yl]methanone

(3-Ethylpyridin-4-yl)-[4-(3-methoxypropylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B7060543
M. Wt: 355.5 g/mol
InChI Key: DPUKNUHGNGQIPM-UHFFFAOYSA-N
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Description

(3-Ethylpyridin-4-yl)-[4-(3-methoxypropylsulfonyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyridine ring substituted with an ethyl group at the 3-position and a piperazine ring substituted with a methoxypropylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethylpyridin-4-yl)-[4-(3-methoxypropylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 3-ethylpyridine, which can be achieved through the alkylation of pyridine with ethyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Piperazine Ring: The next step involves the reaction of 3-ethylpyridine with piperazine to form the corresponding piperazine derivative. This reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions.

    Sulfonylation: The final step involves the introduction of the methoxypropylsulfonyl group. This can be achieved by reacting the piperazine derivative with methoxypropylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Ethylpyridin-4-yl)-[4-(3-methoxypropylsulfonyl)piperazin-1-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

(3-Ethylpyridin-4-yl)-[4-(3-methoxypropylsulfonyl)piperazin-1-yl]methanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biological Studies: It is used in biological studies to understand its interaction with biological targets and its potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (3-Ethylpyridin-4-yl)-[4-(3-methoxypropylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3-Ethylpyridin-4-yl)-[4-(2-methoxyethylsulfonyl)piperazin-1-yl]methanone
  • (3-Ethylpyridin-4-yl)-[4-(4-methoxybutylsulfonyl)piperazin-1-yl]methanone

Uniqueness

(3-Ethylpyridin-4-yl)-[4-(3-methoxypropylsulfonyl)piperazin-1-yl]methanone is unique due to the specific combination of functional groups and their positions on the pyridine and piperazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3-ethylpyridin-4-yl)-[4-(3-methoxypropylsulfonyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S/c1-3-14-13-17-6-5-15(14)16(20)18-7-9-19(10-8-18)24(21,22)12-4-11-23-2/h5-6,13H,3-4,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUKNUHGNGQIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CN=C1)C(=O)N2CCN(CC2)S(=O)(=O)CCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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